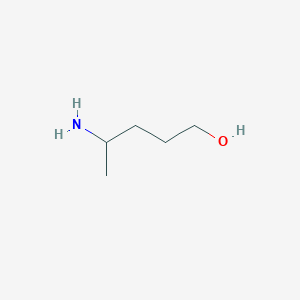

4-Aminopentan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXJUENAJXWFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316181 | |

| Record name | 4-Amino-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-55-9 | |

| Record name | 4-Amino-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-pentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopentan-1-ol (CAS 927-55-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminopentan-1-ol (CAS 927-55-9), a versatile bifunctional molecule of significant interest in chemical synthesis and pharmaceutical development. This document collates its core physicochemical properties, safety and handling information, and known synthetic pathways, presenting the data in a clear and accessible format for laboratory and research applications.

Core Physicochemical Properties

This compound is a primary amino alcohol characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. These functional groups impart unique reactivity, making it a valuable building block in organic synthesis.[1] Its physical state is often described as a pale yellow low melting solid or a colorless to pale yellow liquid.[2][3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 927-55-9 | [2][5][6][7] |

| Molecular Formula | C₅H₁₃NO | [2][5][6] |

| Molecular Weight | 103.16 g/mol | [5][8] |

| Melting Point | 31-34 °C | [7] |

| Boiling Point | 174.7 °C at 760 mmHg; 117-119 °C at 25 mmHg | [2][5][9][10] |

| Density | 0.915 g/cm³ | [2][5] |

| Refractive Index | 1.449 | [2][5] |

| Flash Point | 59.4 °C | [2][5] |

| pKa | 15.12 ± 0.10 (Predicted) | [2][6] |

| LogP | 0.80640 | [5] |

| Appearance | Off-White to Pale Yellow Low Melting Solid / Powder | [2][3][7] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [9] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere. | [2][9][10] |

Spectroscopic and Structural Information

Structural elucidation and purity assessment are critical in research and development. Spectroscopic data for this compound is available through various databases.

-

Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[8]

-

Infrared (IR) Spectra: Vapor phase IR spectra are available.[8]

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR data are referenced by some suppliers, indicating their availability for structure confirmation.[3]

Table 2: Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [7][8] |

| SMILES | CC(CCCO)N | [8][11] |

| InChI | 1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3 | [7][8] |

| InChIKey | JAXJUENAJXWFBX-UHFFFAOYSA-N | [7][8] |

Synthesis and Reactivity

The bifunctional nature of this compound, with its nucleophilic amino group and primary hydroxyl group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules and Active Pharmaceutical Ingredients (APIs).[1]

While detailed, step-by-step experimental protocols are proprietary or published in specific literature, a common synthetic route involves the reduction of a nitro-ester precursor.

-

Cited Synthesis Route: One documented method is the synthesis from 4-nitrovaleric acid methyl ester.[12] This process typically involves the reduction of the nitro group to an amine and the ester group to an alcohol, often using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The reaction requires careful control of temperature and an inert atmosphere. Work-up procedures involve quenching the excess reducing agent and isolating the product through extraction and purification, commonly by distillation or chromatography.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The dual functionality of this compound makes it a valuable building block for constructing complex molecular architectures necessary for new drug discovery.[1] Its structure is incorporated into various larger molecules, serving as a linker or a core scaffold. For instance, it is listed as an impurity of Hydroxychloroquine, indicating its potential use as a starting material or intermediate in related synthetic processes.[6]

Caption: Relationship between structure and application of this compound.

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[7][8]

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS05 (Corrosion), GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

Handling Recommendations:

-

Use only under a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][13]

-

Wash hands and any exposed skin thoroughly after handling.[13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated area, designated as a corrosives area.[13]

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[7][13]

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 927-55-9,this compound | lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. watson-int.com [watson-int.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-Amino-1-pentanol [chembk.com]

- 7. This compound | 927-55-9 [sigmaaldrich.com]

- 8. This compound | C5H13NO | CID 95309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 927-55-9 [amp.chemicalbook.com]

- 10. This compound CAS#: 927-55-9 [m.chemicalbook.com]

- 11. This compound | 64987-85-5; 927-55-9 | Buy Now [molport.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 4-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-Aminopentan-1-ol (CAS No: 927-55-9), a bifunctional molecule featuring both a primary amine and a primary hydroxyl group. Understanding these properties is critical for its application in chemical synthesis, biochemical research, and as an intermediate in the development of pharmaceutical compounds.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources. It is important to note that some values are predicted or computed, as indicated.

| Property | Value | Source / Notes |

| Molecular Formula | C₅H₁₃NO | [1][2][3][4][5][6] |

| Molecular Weight | 103.16 g/mol | [1][2][4][6] |

| Appearance | Off-White to Pale Yellow Low Melting Solid | [2][5] |

| Melting Point | 32 °C | [1][2][3] |

| Boiling Point | 174.7 °C (at 760 mmHg) 117-119 °C (at 25 mmHg) | [1][2][3] |

| Density | 0.915 g/cm³ (Predicted: ±0.06 g/cm³) | [1][2][3] |

| Flash Point | 59.4 °C | [1] |

| Refractive Index | 1.449 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2] |

| Partition Coefficient (LogP) | 0.80640 -0.3 (Computed) | [1][4] |

| pKa | 15.12 ± 0.10 (Predicted, for hydroxyl group) | [2][3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. While specific protocols for this compound are not extensively published, the following sections describe standard and widely accepted methods for its synthesis and property characterization.

Synthesis Protocol: Catalytic Hydrogenation

A common and efficient method for synthesizing this compound is the catalytic hydrogenation of a corresponding nitro-alcohol precursor, 4-nitropentan-1-ol. This method is highly atom-economical and suitable for scaling.

Objective: To synthesize this compound via the reduction of 4-nitropentan-1-ol.

Materials & Equipment:

-

4-nitropentan-1-ol (substrate)

-

Methanol or Ethanol (solvent)

-

Raney Nickel or Palladium on Carbon (Pd/C) (catalyst, 5-10% by weight)

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Charging: A high-pressure reactor is charged with 4-nitropentan-1-ol and a suitable solvent such as methanol.

-

Catalyst Addition: Under an inert nitrogen atmosphere, the Raney Nickel slurry or Pd/C catalyst is carefully added to the reactor.

-

Inerting and Pressurization: The reactor is sealed and purged multiple times with nitrogen gas to remove oxygen, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired operating pressure (e.g., 50-100 psi).

-

Reaction: The mixture is stirred vigorously. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 25-40 °C). Progress is monitored by the cessation of hydrogen uptake.

-

Work-up and Filtration: Once the reaction is complete, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Property Determination Methodologies

-

Melting Point: Determined using a calibrated digital melting point apparatus. A small amount of the solid sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

Boiling Point: Measured at a specific pressure using ebulliometry or, more commonly, during vacuum distillation. A thermometer is placed at the vapor-liquid equilibrium point, and the temperature is recorded once a stable reading is achieved at a given pressure.

-

Density: Measured using a pycnometer or a digital density meter (oscillating U-tube). The mass of a precisely known volume of the substance is determined at a constant temperature.

-

Solubility: The shake-flask method (OECD Guideline 105) is standard. An excess amount of the compound is added to a known volume of the solvent (e.g., water, chloroform, methanol). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically (e.g., by GC or HPLC).

-

Partition Coefficient (LogP): The octanol-water partition coefficient is typically determined using the shake-flask method (OECD Guideline 107). The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured to calculate the partition ratio.

-

pKa: The acid dissociation constant for the protonated amine group is determined by potentiometric titration. A solution of the compound is titrated with a standard acid (e.g., HCl), and the pH is monitored with a calibrated pH meter as a function of the titrant volume. The pKa is determined from the midpoint of the titration curve.

Visualization of Experimental Workflow

The logical flow for the synthesis and characterization of this compound can be visualized as follows. This workflow outlines the major steps from starting materials to final data analysis.

References

An In-depth Technical Guide to 4-Aminopentan-1-ol: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-1-ol is a bifunctional organic molecule featuring a primary amine and a primary alcohol functional group. Its unique structure makes it a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1] This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. It also outlines a plausible synthetic route and discusses the analytical techniques used for its characterization. While direct experimental data on its biological activity and involvement in specific signaling pathways are limited in publicly available literature, this document explores the potential of this compound class based on related molecules.

Molecular Structure and Chemical Formula

This compound, also known as 4-amino-1-pentanol, possesses a five-carbon backbone. A hydroxyl group (-OH) is attached to the first carbon (C1), and an amino group (-NH2) is located on the fourth carbon (C4). This arrangement results in a chiral center at the C4 carbon.

Molecular Formula: C₅H₁₃NO[2][3][4]

Chemical Structure:

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Weight | 103.16 g/mol | [2][5] |

| CAS Number | 927-55-9 | [2][3][4] |

| Appearance | Off-White to Pale Yellow Low Melting Solid | [6] |

| Boiling Point | 174.7 °C at 760 mmHg | [7] |

| Melting Point | 32 °C | [7] |

| Density | 0.915 g/cm³ | [7] |

| SMILES | CC(N)CCCO | [3][4] |

| InChI | InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3 | [2] |

Synthesis

Hypothetical Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the nitro alcohol precursor followed by its reduction to the desired amino alcohol.

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

The following is a generalized protocol for the reduction of a nitro alcohol to an amino alcohol, which can be adapted for the synthesis of this compound from 4-nitro-1-pentanol.

Materials:

-

4-nitro-1-pentanol

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%)

-

Solvent (e.g., Methanol or Ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for hydrogenation reactions (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

Reactor Setup: A hydrogenation vessel is charged with a solution of 4-nitro-1-pentanol in a suitable solvent (e.g., methanol).

-

Inerting: The vessel is purged with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: The Pd/C catalyst is carefully added to the reaction mixture under the inert atmosphere.

-

Hydrogenation: The reaction vessel is then pressurized with hydrogen gas to a specified pressure (e.g., 50 psi) or a hydrogen-filled balloon is attached.

-

Reaction: The mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the crude this compound can be purified by vacuum distillation to yield the final product.

Analytical Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone. The chemical shifts and coupling patterns would be consistent with the proposed structure. Key expected signals include a multiplet for the proton at the chiral center (C4), signals for the methylene (B1212753) groups, a triplet for the terminal methyl group, and broad singlets for the -OH and -NH₂ protons which are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be indicative of their chemical environment (e.g., the carbon attached to the hydroxyl group would be downfield compared to the other methylene carbons).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3400-3200 (medium) | N-H stretch | Primary Amine |

| 2960-2850 | C-H stretch | Alkane |

| 1650-1580 | N-H bend | Primary Amine |

| 1075-1000 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Fragmentation: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 103. Common fragmentation pathways for amino alcohols include the loss of a methyl group (M-15), loss of water (M-18), and alpha-cleavage adjacent to the amino and hydroxyl groups, leading to characteristic fragment ions. A prominent peak at m/z 44 is often observed for primary amines, corresponding to the [CH₂=NH₂]⁺ fragment.

Caption: Plausible mass spectrometry fragmentation pathways of this compound.

Applications in Drug Development and Research

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active compounds. As a chiral amino alcohol, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The primary amine can be functionalized to form amides, sulfonamides, or participate in reductive amination reactions to build larger molecular scaffolds. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be converted into ethers and esters. This dual functionality allows for the creation of diverse chemical libraries for drug discovery screening.

Research on related amino alcohol derivatives has suggested potential for antibacterial and antioxidant activities. Therefore, it is plausible that novel derivatives of this compound could be explored for similar or other pharmacological properties.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has summarized its fundamental molecular and physicochemical properties and outlined a general synthetic approach and analytical characterization methods. Further research is warranted to fully elucidate the specific biological activities of this compound and its derivatives, which could lead to the development of novel therapeutic agents. The detailed experimental protocols and in-depth biological studies remain a key area for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. This compound | 64987-85-5; 927-55-9 | Buy Now [molport.com]

- 4. This compound | 927-55-9 [chemicalbook.com]

- 5. This compound | C5H13NO | CID 95309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-aminopentan-1-ol, a valuable bifunctional molecule with applications in the development of pharmaceuticals and other fine chemicals. The methodologies detailed herein are based on established chemical principles and analogous procedures found in the scientific literature. This document presents detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in the practical synthesis of this compound.

Reductive Amination of 4-Hydroxypentan-2-one (B1618087)

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1] In the context of this compound synthesis, the logical precursor is 4-hydroxypentan-2-one. This pathway involves the reaction of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the desired amino alcohol. A critical consideration in this pathway is the presence of the hydroxyl group, which may necessitate a protection-deprotection strategy to prevent side reactions.

Experimental Protocol

Step 1: Protection of the Hydroxyl Group (Acetylation)

-

To a solution of 4-hydroxypentan-2-one (1.0 eq.) in dichloromethane (B109758) (DCM, 5 mL/mmol) at 0 °C, add triethylamine (B128534) (1.2 eq.) followed by the dropwise addition of acetic anhydride (B1165640) (1.1 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-oxopentan-2-yl acetate (B1210297).

Step 2: Reductive Amination

-

Dissolve 4-oxopentan-2-yl acetate (1.0 eq.) in methanol (B129727) (10 mL/mmol).

-

Add ammonium (B1175870) acetate (10 eq.) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.[2]

-

Allow the reaction to stir at room temperature for 24 hours.

-

Acidify the mixture to pH ~2 with concentrated HCl and stir for an additional 4 hours to hydrolyze the acetate protecting group.

-

Basify the solution to pH > 12 with a concentrated NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxypentan-2-one | [3] |

| Key Reagents | Acetic anhydride, NH₄OAc, NaBH₃CN | [2] |

| Typical Yield | 60-75% (over two steps) | Estimated based on similar reductive amination procedures. |

| Purity | >95% after purification | |

| Reaction Time | ~30 hours |

Experimental Workflow

Reduction of 4-Nitrovaleric Acid Methyl Ester

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. The synthesis of this compound can be achieved from methyl 4-nitrovalerate.[4] This pathway involves the simultaneous reduction of both the nitro group and the ester functionality. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Experimental Protocol

-

To a stirred suspension of lithium aluminum hydride (3.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL/mmol) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 4-nitrovalerate (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Methyl 4-nitrovalerate | [4] |

| Key Reagent | Lithium aluminum hydride (LiAlH₄) | |

| Typical Yield | 70-85% | Estimated based on similar LiAlH₄ reductions of nitroesters. |

| Purity | >97% after distillation | |

| Reaction Time | 8-12 hours |

Experimental Workflow

Synthesis from γ-Valerolactone (GVL)

γ-Valerolactone, a bio-derived platform chemical, presents a sustainable starting point for the synthesis of this compound. This pathway involves a two-step process: the aminolysis of the lactone to form an intermediate hydroxyamide, followed by the reduction of the amide to the target amino alcohol.

Experimental Protocol

Step 1: Aminolysis of γ-Valerolactone

-

In a sealed pressure vessel, charge γ-valerolactone (1.0 eq.) and a 7 M solution of ammonia in methanol (5.0 eq.).

-

Heat the mixture to 100-120 °C for 24-48 hours.

-

Cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia, yielding crude 4-hydroxy-N-methylpentanamide. This intermediate can be used in the next step without further purification.

Step 2: Reduction of 4-Hydroxy-N-methylpentanamide

-

In a flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (2.5 eq.) in anhydrous THF (20 mL/mmol).

-

Cool the suspension to 0 °C and add a solution of the crude 4-hydroxy-N-methylpentanamide (1.0 eq.) in anhydrous THF dropwise.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-10 hours.

-

Follow the quenching and workup procedure as described in the protocol for the reduction of 4-nitrovaleric acid methyl ester.

-

Purify the final product by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | γ-Valerolactone | [5] |

| Key Reagents | Ammonia, Lithium aluminum hydride | |

| Typical Yield | 55-70% (over two steps) | Estimated from analogous aminolysis and amide reduction reactions. |

| Purity | >96% after distillation | |

| Reaction Time | ~30-58 hours |

Experimental Workflow

References

Spectroscopic Analysis of 4-Aminopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Aminopentan-1-ol (CAS No. 927-55-9), a valuable bifunctional molecule with applications in chemical synthesis and pharmaceutical development. The following sections present available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the characterization of this and similar small molecules.

Data Presentation

The spectroscopic data for this compound is summarized below. These tables provide a concise reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

No experimental ¹H NMR data with assigned peaks for this compound was found in the public databases searched. A predicted spectrum would suggest chemical shifts in the regions typical for aminopentanol structures.

¹³C NMR (Carbon-13 NMR):

An experimental ¹³C NMR spectrum is available in the Human Metabolome Database (HMDB).[1] The data was acquired on a 25.16 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] While a complete peak list is not directly provided, the spectrum indicates the presence of five distinct carbon environments as expected from the molecular structure.

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C1 (-CH₂OH) | 60 - 65 |

| C2 (-CH₂-) | 30 - 35 |

| C3 (-CH₂-) | 35 - 40 |

| C4 (-CH(NH₂)-) | 45 - 55 |

| C5 (-CH₃) | 20 - 25 |

Note: The chemical shift ranges are estimates based on typical values for similar aliphatic alcohols and amines and may not represent the exact experimental values.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is referenced in the PubChem database.[2][3] The characteristic absorption bands for the primary amine and hydroxyl functional groups are expected to be prominent features of the spectrum.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |

| N-H (Amine) | 3300 - 3500 (two bands for primary amine) | Stretching |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

| N-H (Amine) | 1590 - 1650 | Bending |

| C-O (Alcohol) | 1050 - 1260 | Stretching |

Mass Spectrometry (MS)

GC-MS data for this compound is available through PubChem, provided by the NIST Mass Spectrometry Data Center.[2][3]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment |

| 44 | Top Peak | [CH₃CH=NH₂]⁺ |

| 42 | 2nd Highest | [C₃H₆]⁺ or [C₂H₂O]⁺ |

| 43 | 3rd Highest | [C₃H₇]⁺ or [CH₃CHNH₂]⁺ |

The molecular weight of this compound is 103.16 g/mol .[2][4] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 103, although it may be of low abundance.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

¹H NMR: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

¹³C NMR: A higher concentration is generally required; dissolve 50-100 mg of the sample in the appropriate deuterated solvent.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the residual solvent peak is used for calibration.

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field to achieve maximum homogeneity, which results in sharp spectral lines.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

3. Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce the number of neighboring protons.

-

Correlate the chemical shifts in both ¹H and ¹³C NMR spectra to the different chemical environments in the molecule.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Liquid Sample (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). The plates are then pressed together to form a thin film.

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell with windows made of an IR-transparent material.

2. Data Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates, KBr pellet without sample, or solvent-filled cell).

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically subtract the background spectrum from the sample spectrum.

3. Data Interpretation:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the positions (wavenumber), shapes (broad, sharp), and intensities (strong, medium, weak) of the absorption bands to the presence of specific functional groups in the molecule using correlation tables.

Mass Spectrometry (MS)

1. Sample Preparation for GC-MS:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol, hexane) to a concentration of approximately 10 µg/mL.

-

Ensure the sample is free of non-volatile materials. If necessary, derivatize polar functional groups (like amines and alcohols) to increase their volatility.

-

Transfer the solution to a GC autosampler vial.

2. Data Acquisition (GC-MS with Electron Ionization - EI):

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph (GC).

-

The sample is vaporized in the heated injection port and separated into its components as it passes through the GC column.

-

As the components elute from the column, they enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

3. Data Interpretation:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern. The fragmentation of the molecular ion provides information about the structure of the molecule.

-

Compare the obtained mass spectrum with reference spectra in databases (e.g., NIST, Wiley) for confirmation.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Caption: Workflow for Spectroscopic Analysis.

Caption: Data to Structure Correlation.

References

- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H13NO | CID 95309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

IUPAC name and synonyms for 4-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminopentan-1-ol, a bifunctional molecule of interest in various chemical and pharmaceutical research domains. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its general reactivity and potential applications.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches. The standard IUPAC name for this compound is This compound .[1] It is also known by several synonyms, which are listed below:

-

Einecs 213-151-4[3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃NO | [1][3] |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Low Melting Solid | [5] |

| Melting Point | 32°C | [2][3][4] |

| Boiling Point | 117-119°C at 25 mmHg; 174.7°C at 760 mmHg | [2][4] |

| Density | 0.915 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 15.12 ± 0.10 (Predicted) | [3] |

| Flash Point | 59.4°C | [4] |

| Refractive Index | 1.449 | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [2][3][5] |

| Spectral Information | GC-MS and Vapor Phase IR spectra available | [1] |

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a nitro-ester precursor. The following protocol is based on the reduction of 4-nitrovaleric acid methyl ester using lithium aluminum hydride (LiAlH₄).[6]

Reaction Scheme:

Materials and Reagents:

-

4-Nitrovaleric acid methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrovaleric acid methyl ester in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0-5°C using an ice bath. Slowly add lithium aluminum hydride to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Quenching: Cool the reaction mixture to -10°C. Carefully and sequentially quench the reaction by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Workup: Stir the resulting mixture for one hour.

-

Isolation: Filter the mixture. Concentrate the filtrate under reduced pressure to yield the crude this compound as a yellow oil.

General Reactivity and Applications

As a bifunctional molecule, this compound possesses the characteristic reactivity of both primary amines and primary alcohols.[7] The amino group can undergo reactions such as acylation, alkylation, and formation of Schiff bases, while the hydroxyl group can be esterified, etherified, or oxidized.

The dual functionality of amino alcohols like this compound makes them valuable intermediates in organic synthesis.[8] They are building blocks for more complex molecules, including pharmaceuticals and specialty polymers. For instance, amino alcohols are used in the synthesis of chiral ligands for asymmetric catalysis and are precursors to various heterocyclic compounds.[7][8] While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motif is present in various biologically active molecules, suggesting its potential as a scaffold in drug discovery and development.

References

- 1. This compound | C5H13NO | CID 95309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 927-55-9 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. nbinno.com [nbinno.com]

Commercial suppliers of 4-Aminopentan-1-ol

An In-depth Technical Guide to Commercial Suppliers and Applications of 4-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate for research and development. The document details commercial suppliers, key chemical and physical properties, and provides an exemplary experimental protocol illustrating its application in organic synthesis.

Commercial Availability

This compound (CAS No. 927-55-9) is available from a variety of chemical suppliers, primarily based in China.[1] The compound is typically offered in research-grade purities. The isomeric compound, 5-Amino-1-pentanol (CAS No. 2508-29-4), is also widely available and sometimes used in similar synthetic applications.[2][3]

Below is a summary of notable commercial suppliers for this compound and its related isomer.

| Supplier Name | Location(s) | CAS No. Offered | Notes |

| BLD Pharm | US, India, Germany | 927-55-9, 2508-29-4 | Offers various quantities and provides basic safety information.[4][5] |

| ChemicalBook | Global | 927-55-9, 2508-29-4 | Lists numerous suppliers, primarily from China.[1][3] |

| Molport | Global | 927-55-9 | Aggregates offers from multiple suppliers for comparison.[6] |

| Enamine | Ukraine | 927-55-9 | Provides detailed chemical properties and safety data.[7] |

| Hangzhou Johoo Chemical Co., Ltd | China | 927-55-9 | Offers the product with a minimum purity of 99.0%.[8] |

| NANJING SUNNY PHARMATECH CO., LTD | China | 927-55-9 | Supplies pharma-grade material with a purity of 98%.[9] |

| Pharmaffiliates | - | 927-55-9 | Lists it as an intermediate, available upon enquiry.[10] |

| Fisher Scientific | Global | 2508-29-4 | A major distributor offering 5-Amino-1-pentanol from TCI and Thermo Scientific.[2][11] |

Physicochemical and Safety Data

Understanding the properties of this compound is critical for its proper handling, storage, and application in experimental work.

Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 927-55-9 | [4][6] |

| Molecular Formula | C₅H₁₃NO | [4][6] |

| Molecular Weight | 103.16 g/mol | [4][7] |

| IUPAC Name | This compound | [7] |

| SMILES | CC(N)CCCO | [4][6] |

| InChI Key | JAXJUENAJXWFBX-UHFFFAOYSA-N | [6][7] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Off-White to Pale Yellow Low Melting Solid | [10] |

| Melting Point | 31-34 °C | [7] |

| Boiling Point | 117-119 °C / 25 mm Hg | [1] |

| Density | 0.915±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

Safety and Handling

| GHS Data | Information | Reference(s) |

| Signal Word | Danger | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [7] |

| Precautionary Statements | P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501 | [7] |

| Storage | Store at room temperature or 2-8°C in a refrigerator under an inert atmosphere.[7][10] The compound can be hygroscopic.[1] Keep in a dark place, sealed in dry conditions.[4] |

Application in Drug Development and Synthesis

Aminopentanols are versatile bifunctional molecules used as linkers and building blocks in the synthesis of more complex molecules, including pharmaceutical agents.[3] Their primary amine and hydroxyl groups allow for a wide range of chemical transformations. Notably, the structurally similar 5-Amino-1-pentanol is a key starting material in the total synthesis of Desferrioxamine B (DFOB), a chelating agent used to treat iron overload.[12][13] These compounds are also integral to the synthesis of quinoline-based inhibitors targeting enzymes in the PI3K/Akt signaling pathway, which is crucial in cell physiology and often dysregulated in cancer.[14]

The following workflow illustrates the general role of an aminopentanol as a foundational building block in a multi-step synthesis targeting a bioactive compound.

Exemplary Experimental Protocol: Synthesis of a Protected Intermediate

The following protocol is adapted from a published total synthesis of Desferrioxamine B, which uses the isomeric 5-Amino-1-pentanol as the starting material.[12] This procedure for N-Boc protection is a common and fundamental first step for utilizing aminopentanols in further synthesis, effectively masking the reactivity of the primary amine.

Objective

To synthesize tert-Butyl (5-hydroxypentyl)carbamate by protecting the primary amine of 5-Amino-1-pentanol with a tert-butoxycarbonyl (Boc) group.

Materials and Reagents

-

5-Amino-1-pentanol (1.0 eq)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.01 eq)

-

Triethylamine (TEA) (1.02 eq)

-

Dichloromethane (B109758) (DCM), anhydrous

Procedure

-

Reaction Setup: A solution of 5-Amino-1-pentanol (e.g., 3.05 g, 29.6 mmol) in dichloromethane (25 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: A solution of di-tert-butyl dicarbonate (e.g., 6.52 g, 29.9 mmol) in dichloromethane (25 mL) is added slowly to the stirring solution of the amino alcohol.[12]

-

Base Addition: Triethylamine (e.g., 4.20 mL, 30.1 mmol) is added to the reaction mixture.[12]

-

Reaction: The resulting solution is stirred at room temperature for 3 hours.

-

Workup and Purification:

-

The reaction mixture is concentrated in vacuo.

-

The crude residue is reconstituted in a suitable solvent (e.g., dichloromethane).

-

The organic solution is washed sequentially with saturated sodium bicarbonate solution and water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the N-Boc protected product.

-

-

Characterization: The final product, tert-Butyl (5-hydroxypentyl)carbamate, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

The following diagram outlines the key steps of this protection reaction.

References

- 1. This compound | 927-55-9 [chemicalbook.com]

- 2. CAS RN 2508-29-4 | Fisher Scientific [fishersci.ca]

- 3. 5-Amino-1-pentanol | 2508-29-4 [chemicalbook.com]

- 4. 927-55-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2508-29-4|5-Amino-1-pentanol|BLD Pharm [bldpharm.com]

- 6. molport.com [molport.com]

- 7. This compound | 927-55-9 [sigmaaldrich.com]

- 8. This compound, CasNo.927-55-9 Hangzhou Johoo Chemical Co., Ltd China (Mainland) [johoochem.lookchem.com]

- 9. This compound, CasNo.927-55-9 NANJING SUNNY PHARMATECH CO., LTD China (Mainland) [shengning.lookchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. CAS RN 2508-29-4 | Fisher Scientific [fishersci.fi]

- 12. A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and initial evaluation of quinoline-based inhibitors of the SH2-containing inositol 5′-Phosphatase (SHIP) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Purity Standards for Research-Grade 4-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurities associated with research-grade 4-aminopentan-1-ol (CAS: 927-55-9). As a crucial building block in various synthetic applications, including pharmaceutical research, ensuring the purity and quality of this amino alcohol is paramount for the reliability and reproducibility of experimental results.

Defining "Research-Grade" Purity

The term "research-grade" is not universally standardized but generally implies a high level of purity suitable for most laboratory applications. For chemicals like this compound, this typically aligns with standards such as those set by the American Chemical Society (ACS) for reagent-grade chemicals, which often specify a minimum purity of 95%.[1][2][3] However, for more sensitive applications, such as in vitro biological assays or as a precursor in complex multi-step syntheses, a higher purity of >98% or even >99% is often required to avoid interferences from impurities.[4][5]

A Certificate of Analysis (CoA) from the supplier is a critical document that should be carefully reviewed.[4][5] This document provides lot-specific information on the purity and the methods used for its determination.

Table 1: Typical Purity Specifications for Research-Grade Chemicals

| Grade | Typical Purity | Common Applications |

| Technical Grade | Variable, often <90% | Industrial applications, not suitable for research.[6] |

| Laboratory Grade | >95% | General laboratory use, educational purposes.[1] |

| Reagent Grade (ACS) | ≥95% | Analytical testing, quality control, general research.[2][3] |

| High-Purity Grade | >98% to >99.5% | Sensitive analytical techniques, organic synthesis, biological assays.[4] |

| Pharmaceutical Grade | Meets pharmacopeia standards (e.g., USP, BP) | Use in drug manufacturing and formulation.[3][6] |

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route, degradation, or storage.[7] Common synthetic pathways to amino alcohols may involve the reduction of nitro compounds or reductive amination of ketones.[8][9][10][11]

Potential impurities may include:

-

Starting Materials: Unreacted precursors such as 4-nitropentan-1-ol or 1-hydroxy-4-pentanone.

-

By-products: Products from side reactions, such as over-reduction or incomplete reduction of functional groups.

-

Isomers: Structural isomers that may have formed during synthesis.

-

Residual Solvents: Solvents used in the synthesis and purification process.

-

Water: Due to the hygroscopic nature of many amines and alcohols.

Analytical Methodologies for Purity Determination

A multi-faceted approach employing orthogonal analytical techniques is recommended to comprehensively assess the purity of this compound.

Table 2: Comparison of Key Analytical Techniques for Purity Assessment

| Technique | Principle | Strengths | Limitations |

| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method, provides structural information, can detect non-chromophoric impurities.[12][13][14] | Lower sensitivity than chromatographic methods, potential for signal overlap.[12] |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile compounds, sensitive detectors (e.g., FID). | Requires derivatization for polar, non-volatile compounds like amino alcohols.[15][16] |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | Versatile for a wide range of compounds, various sensitive detectors (e.g., UV, DAD).[17][18][19] | May not detect impurities without a chromophore. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[17][20][21] | Complex instrumentation, potential for ion suppression. |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the purity of this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

Methodology:

-

Sample and Standard Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean vial.

-

Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.

-

Accurately weigh an equimolar amount of the internal standard and add it to the same vial.[22]

-

Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d) in a high-quality NMR tube.[22] Ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons. This is critical for accurate quantification.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Purity Calculation:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

-

Calculate the purity using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis.

Methodology:

-

Derivatization:

-

Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a reaction vial.

-

Add a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), in an appropriate solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction, which converts the -OH and -NH₂ groups to their corresponding silyl (B83357) ethers and silyl amines.

-

-

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.

-

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

-

Identify impurity peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting the fragmentation patterns.

-

Calculate the relative purity using the area percent method, assuming similar response factors for all components.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Polar Impurities

HPLC-MS is highly effective for analyzing polar compounds and identifying unknown impurities.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

-

-

HPLC-MS Analysis:

-

Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole, Q-TOF).

-

Column: A reversed-phase C18 column is often a good starting point. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more suitable.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

-

Detector: A photodiode array (PDA) detector followed by the mass spectrometer.

-

MS Detector: Operate in electrospray ionization (ESI) positive mode, as the amino group is readily protonated. Scan a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the main peak corresponding to this compound.

-

Detect and identify impurity peaks based on their retention times and mass-to-charge ratios. The accurate mass measurement from a high-resolution mass spectrometer can help in determining the elemental composition of impurities.

-

Quantify impurities using the peak area from the PDA detector or the extracted ion chromatogram from the mass spectrometer, relative to the main component.

-

Visualizations

The following diagrams illustrate key workflows and concepts in assessing the purity of research-grade this compound.

Caption: Workflow for the comprehensive purity assessment of research-grade this compound.

Caption: Decision tree for selecting an appropriate analytical method for this compound analysis.

Caption: Potential sources of impurities in a hypothetical synthesis of this compound.

References

- 1. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

- 2. alliancechemical.com [alliancechemical.com]

- 3. jk-sci.com [jk-sci.com]

- 4. globalchemsdepot.com [globalchemsdepot.com]

- 5. purgolabs.com [purgolabs.com]

- 6. Chemical purity - Wikipedia [en.wikipedia.org]

- 7. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]

- 8. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]

- 9. youtube.com [youtube.com]

- 10. diva-portal.org [diva-portal.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rroij.com [rroij.com]

- 18. tandfonline.com [tandfonline.com]

- 19. ijcrt.org [ijcrt.org]

- 20. researchgate.net [researchgate.net]

- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 22. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

4-Aminopentan-1-ol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Aminopentan-1-ol

This guide provides comprehensive safety and handling information for this compound (CAS No: 927-55-9), intended for researchers, scientists, and professionals in drug development. It outlines the material's hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or low melting solid.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [3][4] |

| Molecular Weight | 103.16 g/mol | [3][5] |

| CAS Number | 927-55-9 | [4][6] |

| Melting Point | 32 °C | [4][7] |

| Boiling Point | 117-119 °C / 25 mmHg; 174.7 °C / 760 mmHg | [4][7] |

| Density | 0.915 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Flash Point | 59.4 °C | [4] |

| Appearance | Colorless-pale yellow liquid; Off-White to Pale Yellow Low Melting Solid | [1][2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage.[3] The GHS classification is summarized in the table below.

| GHS Classification | Hazard Statement | Signal Word | Pictograms |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |

|

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Danger |

|

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Danger |

|

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards. The diagram below illustrates the application of this principle for handling this compound.

References

- 1. watson-int.com [watson-int.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C5H13NO | CID 95309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-1-pentanol [chembk.com]

- 7. This compound CAS#: 927-55-9 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Storage of 4-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the recommended storage conditions for 4-Aminopentan-1-ol (CAS No: 927-55-9), a key intermediate in various chemical syntheses. Adherence to proper storage protocols is critical to maintain the compound's purity, stability, and fitness for use in research and development applications. This document synthesizes information from chemical suppliers and regulatory guidelines to provide a comprehensive resource for laboratory personnel.

Core Storage Recommendations

This compound is a hygroscopic, off-white to pale yellow low melting solid that requires specific storage conditions to prevent degradation. The primary factors to control are temperature, atmosphere, and moisture.

Quantitative Storage Condition Data

The following table summarizes the recommended storage conditions for this compound based on data from various chemical suppliers.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Temperature | 2-8°C (Refrigerator)[1] or -20°C (Freezer)[2] | Lower temperatures slow down potential degradation pathways. The choice between refrigeration and freezing may depend on the intended duration of storage and the specific purity requirements of the application. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon)[1] | The amino group can be susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing oxidative degradation. |

| Moisture | Sealed in a dry environment[2] | The compound is hygroscopic and will absorb moisture from the air, which can lead to degradation or affect its physical properties. Use of desiccants is advisable. |

| Container | Tightly sealed, appropriate for low temperatures | Prevents ingress of moisture and atmospheric gases. Ensure the container material is compatible with this compound and can withstand the storage temperature without becoming brittle. |

Incompatible Materials

To prevent hazardous reactions and degradation of the product, this compound should not be stored in proximity to:

-

Strong oxidizing agents: These can react exothermically with the amino group.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and logical flow for the proper storage of this compound.

Caption: Logical workflow for receiving and storing this compound.

Experimental Protocols for Stability Assessment

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) over a defined period to establish a re-test date and optimal storage conditions.

Materials and Equipment

-

This compound (a single batch is recommended for consistency)

-

Climate-controlled stability chambers

-

Calibrated thermometers and hygrometers

-

Inert gas (Nitrogen or Argon)

-

Glove box or Schlenk line for handling air-sensitive materials[5][6]

-

Appropriate storage containers (e.g., amber glass vials with septa)

-

Analytical instrumentation for purity assessment (e.g., HPLC, GC-MS, NMR)

-

Desiccator

Experimental Design: Stability Studies

The following study conditions are recommended based on international guidelines.[3][4]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. The intermediate study is only necessary if significant changes are observed in the accelerated study.

Stress Testing

Stress testing helps to identify potential degradation products and pathways.[3][4]

-

Thermal Stress: Expose the sample to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).

-

Humidity Stress: Expose the sample to high humidity (e.g., ≥75% RH).

-

Photostability: Expose the sample to a controlled light source (as per ICH Q1B guidelines).

-

Oxidative Stress: Store the sample in an oxygen-rich environment or in the presence of an oxidizing agent.

-

pH Stress (for solutions): Evaluate stability in acidic, neutral, and basic solutions.

Experimental Procedure

-

Sample Preparation:

-

Handle this compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[5][6]

-

Aliquot the compound from a single batch into a sufficient number of vials for all time points and conditions.

-

Tightly seal the vials. For studies involving humidity, the container should be permeable to water vapor or a secondary container with controlled humidity should be used.

-

-

Storage:

-

Place the prepared samples in the respective stability chambers set to the conditions outlined in the experimental design.

-

-

Analysis:

-

At each specified time point, remove a set of samples from each storage condition.

-

Allow the samples to equilibrate to ambient temperature before opening.

-

Perform a comprehensive analysis to assess stability. Key analytical tests include:

-

Appearance: Note any changes in color or physical state.

-

Purity Assay: Use a stability-indicating chromatographic method (e.g., HPLC, GC) to quantify the amount of this compound remaining.

-

Related Substances/Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

-

Water Content: Determine the water content by Karl Fischer titration, especially for samples exposed to humidity.

-

-

-

Data Analysis:

-

Tabulate the results for appearance, purity, and degradation products at each time point for each storage condition.

-

Plot the purity of this compound as a function of time for each condition.

-

From the long-term stability data, a re-test period can be proposed.

-

This generalized protocol provides a robust framework for researchers to generate their own quantitative stability data for this compound, ensuring its quality and reliability in their scientific endeavors.

References

Potential Derivatives of 4-Aminopentan-1-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-1-ol is a versatile bifunctional molecule possessing both a primary amine and a primary alcohol. This unique structural feature makes it an attractive starting scaffold for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug development.[1] Its role as an intermediate in the synthesis of therapeutic compounds underscores its value in the pharmaceutical industry.[1] This technical guide explores the potential for derivatization of this compound at its nucleophilic centers, outlines detailed hypothetical experimental protocols for these transformations, and presents a framework for the biological evaluation of the resulting novel chemical entities. While specific biological activity data for derivatives of this compound is not extensively available in the public domain, this document serves as a foundational resource for researchers seeking to explore the chemical space and therapeutic potential of this promising scaffold.

Introduction: The Therapeutic Potential of this compound

This compound (CAS: 927-55-9) is a chiral amino alcohol that presents two key functional groups for chemical modification: a nucleophilic amino group at the C4 position and a hydroxyl group at the C1 position.[1][2][3] The presence of these two distinct reactive sites allows for selective or dual derivatization, enabling the creation of a wide array of analogs with varied physicochemical and pharmacological properties. The structural simplicity and bifunctionality of this compound make it an ideal candidate for the generation of compound libraries for screening against various biological targets.